molecular formula C14H10N4O2S B2902490 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide CAS No. 1465368-84-6

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide

Cat. No.: B2902490
CAS No.: 1465368-84-6
M. Wt: 298.32
InChI Key: ZHKPHTANORHNND-UHFFFAOYSA-N
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Description

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a pyridine ring substituted with cyano and sulfonamide groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide typically involves the reaction of 2-cyano-3-methylphenylamine with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and sulfonamide groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-2-sulfonamide
  • 6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-4-sulfonamide

Uniqueness

6-Cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-cyano-N-(2-cyano-3-methylphenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c1-10-3-2-4-14(13(10)8-16)18-21(19,20)12-6-5-11(7-15)17-9-12/h2-6,9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPHTANORHNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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